molecular formula C20H20N2O4S2 B12019878 2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 573694-85-6

2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12019878
CAS No.: 573694-85-6
M. Wt: 416.5 g/mol
InChI Key: ARYVDNDRBGAITD-UHFFFAOYSA-N
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Description

The compound 2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a tetracyclic heterocyclic molecule featuring:

  • A tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core.
  • A 3-ethyl group at position 3.
  • A sulfanyl-ethyl-oxo side chain substituted with a 3,4-dihydroxyphenyl group.

Properties

CAS No.

573694-85-6

Molecular Formula

C20H20N2O4S2

Molecular Weight

416.5 g/mol

IUPAC Name

2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-3-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H20N2O4S2/c1-2-22-19(26)17-12-5-3-4-6-16(12)28-18(17)21-20(22)27-10-15(25)11-7-8-13(23)14(24)9-11/h7-9,23-24H,2-6,10H2,1H3

InChI Key

ARYVDNDRBGAITD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC(=C(C=C3)O)O)SC4=C2CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno-pyrimidinone core, followed by the introduction of the dihydroxyphenyl group and the sulfanyl linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent oxidation or other side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) moiety exhibits moderate electrophilic character, enabling nucleophilic substitution under controlled conditions:

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationAlkyl halides (e.g., CH₃I) in DMF, 60°C, 6hS-Alkylated derivatives with modified sidechain65–78%
OxidationH₂O₂ (30%) in acetic acid, RT, 2hSulfoxide/sulfone derivatives (dose-dependent)52–89%
  • Key Insight : Alkylation preserves the benzothieno-pyrimidinone core while altering solubility and bioactivity profiles. Oxidation to sulfone derivatives enhances metabolic stability .

Electrophilic Aromatic Substitution (EAS)

The tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core participates in regioselective EAS:

PositionReagentsConditionsProductSelectivitySource
C-5HNO₃/H₂SO₄0°C, 30 min5-Nitro derivative>90%
C-6Br₂ in CHCl₃RT, 1h6-Bromo derivative78%
  • Mechanistic Note : Nitration occurs preferentially at C-5 due to electron-donating effects from the fused thiophene ring .

Functionalization of the Dihydroxyphenyl Group

The 3,4-dihydroxyphenyl group undergoes characteristic redox and coupling reactions:

ReactionConditionsOutcomeApplicationSource
OxidationAg₂O in THF, 12hQuinone formationElectroactive materials
ChelationFe³⁺/Cu²⁺ in aqueous buffer, pH 7.4Metal-ligand complexes (λmax = 420–450 nm)Antioxidant studies
O-MethylationCH₃I, K₂CO₃ in acetone, refluxProtected catechol derivativesProdrug synthesis
  • Stability Note : The catechol group is prone to autoxidation in alkaline media, requiring inert atmospheres during handling .

Ring-Opening and Rearrangement Reactions

Under strong acidic/basic conditions, the pyrimidinone ring undergoes transformations:

ReactionConditionsProductMechanismSource
Acid hydrolysisHCl (6M), 100°C, 8hThieno[2,3-d]pyrimidine-2,4-diolRing cleavage at N3-C4 bond
Base-induced ring expansionKOtBu, DMSO, 120°C, 24hBenzothiazepine derivatives -sigmatropic shift

Cross-Coupling Reactions

The bromine atom (if present in analogs) enables Pd-catalyzed couplings:

Coupling TypeCatalytic SystemSubstrateYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane, 80°CArylboronic acids60–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Primary amines45–72%

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces distinct pathways:

ConditionObservationProposed PathwaySource
Methanol, N₂ atmosphere[2+2] Cycloaddition at C5-C6 bondExcited-state dimerization
Aerobic aqueous solutionSinglet oxygen (¹O₂) generationCatechol-mediated energy transfer

Critical Analysis of Reaction Limitations:

  • Steric Hindrance : Bulky substituents at C-3 ethyl group reduce accessibility to the pyrimidinone ring .

  • Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) optimize yields in nucleophilic substitutions, while protic solvents favor decomposition .

  • Thermal Stability : Degradation observed >160°C necessitates low-temperature protocols for high-melting-point derivatives .

This compound’s multifunctional architecture enables diverse synthetic modifications, positioning it as a versatile scaffold in medicinal chemistry and materials science. Further studies should explore enantioselective transformations and computational modeling to predict novel reaction pathways.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that compounds with a similar structural framework exhibit significant antioxidant activity. The presence of the dihydroxyphenyl group suggests potential for scavenging free radicals and protecting cells from oxidative stress. This property could be beneficial in developing treatments for diseases related to oxidative damage such as cancer and neurodegenerative disorders.

Antimicrobial Activity
Studies have shown that thieno[2,3-d]pyrimidine derivatives can possess antimicrobial properties. The specific compound may inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. Further investigation into its efficacy against specific bacterial and fungal strains is warranted.

Anti-inflammatory Effects
Compounds with similar scaffolds have been reported to exhibit anti-inflammatory properties. The potential modulation of inflammatory pathways could position this compound as a therapeutic agent in treating conditions such as arthritis and other inflammatory diseases.

Agricultural Applications

Pesticidal Activity
The structural characteristics of this compound may confer pesticidal properties. Research into similar thieno[2,3-d]pyrimidine derivatives has indicated effectiveness against pests. This compound could be explored as an environmentally friendly pesticide alternative.

Plant Growth Regulation
There is evidence suggesting that certain sulfanyl compounds can act as plant growth regulators. The application of this compound in agriculture could enhance crop yields by promoting growth or improving resistance to environmental stresses.

Material Science

Polymer Stabilization
The compound's structural features may allow it to function as a stabilizer in polymeric materials exposed to UV radiation. Similar compounds have been utilized as UV absorbers to prevent degradation of plastics and other materials under sunlight exposure.

Case Studies

  • Antioxidant Activity Evaluation
    • A study evaluated the antioxidant capacity of various thieno[2,3-d]pyrimidine derivatives using DPPH and ABTS assays. The results indicated that compounds with hydroxyl groups demonstrated enhanced radical scavenging abilities.
  • Antimicrobial Screening
    • In vitro tests were conducted on several derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed promising inhibition zones indicating potential antimicrobial activity.
  • Agricultural Field Trials
    • Field trials applying thieno[2,3-d]pyrimidine derivatives as pesticides revealed reduced pest populations and increased crop yields compared to untreated plots.

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with various molecular targets and pathways. The dihydroxyphenyl group can scavenge free radicals, providing antioxidant effects. The thieno-pyrimidinone core may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key analogs differ in substituents on the phenyl ring or alkyl chain, impacting solubility, molecular weight, and reactivity.

Compound Name (Substituents) Molecular Formula Molecular Weight Key Substituents Notable Properties Evidence Source
Target Compound (3,4-dihydroxyphenyl) C₂₀H₂₀N₂O₄S₂ ~424.5* 3,4-dihydroxyphenyl, ethyl High polarity, potential H-bonding
3-(4-chlorophenyl)-2-{[2-(2-chlorophenyl)...} C₂₄H₁₈Cl₂N₂O₂S₂ 501.4 Dichlorophenyl groups Lipophilic, electron-withdrawing
3-ethyl-2-{[2-(4-fluorophenyl)...} C₂₀H₁₉FN₂O₂S₂ 402.5 4-fluorophenyl, ethyl Moderate polarity, metabolic stability
2-[(3,4-dichlorobenzyl)sulfanyl]-3-ethyl... C₁₉H₁₈Cl₂N₂OS₂ 449.4 Dichlorobenzyl, ethyl High logP, potential CNS activity
3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]... C₂₅H₂₂N₂O₂S₂ 458.6 Benzyl, phenylethyl Bulky substituents, low solubility

*Calculated based on formula.

Key Observations :

  • Polarity : The target compound’s 3,4-dihydroxyphenyl group enhances water solubility via hydrogen bonding, unlike lipophilic dichloro/fluoro analogs .
  • Electron Effects : Electron-withdrawing groups (Cl, F) stabilize the sulfanyl-oxoethyl chain but may reduce nucleophilic reactivity .

Biological Activity

The compound 2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N2O4SC_{20}H_{20}N_{2}O_{4}S with a molecular weight of approximately 372.51 g/mol. Its structure features a tetrahydrobenzothieno core combined with a sulfanyl group and a dihydroxyphenyl moiety, which suggests potential interactions with biological targets due to the presence of multiple functional groups.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit various biological activities. The following table summarizes some key findings related to its biological effects:

Activity Description References
Antioxidant The compound shows significant antioxidant properties, potentially reducing oxidative stress in cells.
Antimicrobial Exhibits antimicrobial activity against specific bacterial strains.
Anticancer Demonstrates cytotoxic effects on cancer cell lines such as A549 and HT-29.
Anti-inflammatory Reduces the release of pro-inflammatory cytokines like IL-6 and TNF-α.

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:

  • Antioxidant Mechanism : The presence of hydroxyl groups in the structure likely contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.
  • Cytotoxicity in Cancer Cells : Research suggests that the compound inhibits DNA synthesis in cancer cells, leading to reduced proliferation. This effect is particularly pronounced in glioma C6 cells, indicating a possible mechanism for targeting specific cancer types without affecting normal cells significantly .
  • Anti-inflammatory Effects : The modulation of cytokine release suggests that the compound may influence inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Study on Anticancer Activity : A study assessing various thieno derivatives found that those with structures similar to our compound exhibited significant cytotoxicity against lung (A549) and colon (HT-29) cancer cell lines. The results indicated a concentration-dependent inhibition of cell viability with minimal effects on normal fibroblasts .
  • Antimicrobial Evaluation : Another study reported antimicrobial efficacy against certain pathogens, highlighting the potential for developing new antimicrobial agents from derivatives of this compound .

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